1-Bromo-3-(octyloxy)benzene
Overview
Description
1-Bromo-3-(octyloxy)benzene is a useful research compound. Its molecular formula is C14H21BrO and its molecular weight is 285.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactions
Aryne Route to Naphthalenes : A study by Schlosser & Castagnetti (2001) detailed the generation of arynes from 1-bromo-3-(trifluoromethoxy)benzene, which is structurally similar to 1-Bromo-3-(octyloxy)benzene. These arynes are then used to synthesize naphthalenes, demonstrating the compound's utility in complex organic synthesis.
Synthesis of Biaryls : Muzalevskiy et al. (2009) Muzalevskiy, Nenajdenko, Shastin, Balenkova, & Haufe, 2009 explored the use of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder Reactions, leading to the synthesis of ortho-CF2Br-Substituted Biaryls. This shows the role of bromobenzene derivatives in facilitating key organic reactions.
Nanotechnology and Material Science
Interfacial Self-Assembly : Li et al. (2012) Li, Miao, Liu, Li, Xu, & Deng, 2012 studied the self-assembly of bromobenzene derivatives, including 1-bromo-4-(octadecyloxy)benzene, on graphite. This research highlights the potential of these compounds in creating ordered molecular structures, which is crucial for nanotechnology applications.
Synthesis of Graphene Nanoribbons : Patil, Uthaisar, Barone, & Fahlman (2012) Patil, Uthaisar, Barone, & Fahlman, 2012 synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The study showcases the application of bromobenzene derivatives in advanced material synthesis.
Bulk Heterojunction Solar Cells : Zhang et al. (2013) Zhang, Li, Li, Yang, Chen, Xu, Tian, & Tu, 2013 synthesized a fullerene dyad with a tri(octyloxy)benzene moiety, which induced highly ordered bulk heterojunction structure in solar cells. This indicates the compound's relevance in renewable energy technology.
Properties
IUPAC Name |
1-bromo-3-octoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOKLYDSCBZFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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